molecular formula C12H17BrClN B2446051 1-(4-Bromophenyl)cyclohexan-1-amine hydrochloride CAS No. 1955530-44-5

1-(4-Bromophenyl)cyclohexan-1-amine hydrochloride

Cat. No.: B2446051
CAS No.: 1955530-44-5
M. Wt: 290.63
InChI Key: XEARXANASIJKSS-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)cyclohexan-1-amine hydrochloride is a chemical compound with the molecular formula C12H17BrClN. It is a derivative of cyclohexanamine, where the cyclohexane ring is substituted with a bromophenyl group at the 1-position and an amine group at the same position. This compound is often used in scientific research due to its unique chemical properties.

Properties

IUPAC Name

1-(4-bromophenyl)cyclohexan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN.ClH/c13-11-6-4-10(5-7-11)12(14)8-2-1-3-9-12;/h4-7H,1-3,8-9,14H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEARXANASIJKSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=CC=C(C=C2)Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955530-44-5
Record name 1-(4-bromophenyl)cyclohexan-1-amine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Dienophile and Diene Selection

A classical approach involves the [4+2] cycloaddition between a diene (e.g., 1,3-butadiene) and a dienophile bearing the 4-bromophenyl group. For example, 4-bromophenylmaleic anhydride reacts with 1,3-butadiene under thermal conditions to yield a cyclohexene derivative. Subsequent hydrogenation (H₂/Pd-C) saturates the ring, forming 1-(4-bromophenyl)cyclohexane.

Key Reaction Parameters

Parameter Value
Temperature 150°C
Solvent Xylene
Catalyst None (thermal)
Yield 65–70% (cyclohexene)

Functionalization to Introduce Amine Group

The saturated cyclohexane undergoes nitration (HNO₃/H₂SO₄) at the bridgehead position, followed by reduction (Fe/HCl) to yield the primary amine. Finally, treatment with HCl generates the hydrochloride salt.

Limitations : Nitration regioselectivity is moderate (~55% para), requiring chromatographic purification.

Reductive Amination of Cyclohexanone Derivatives

Synthesis of 1-(4-Bromophenyl)cyclohexan-1-one

A Grignard reaction between 4-bromophenylmagnesium bromide and cyclohexene oxide in tetrahydrofuran (THF) yields 1-(4-bromophenyl)cyclohexanol. Oxidation with pyridinium chlorochromate (PCC) converts the alcohol to the corresponding ketone.

Analytical Data

  • ¹H NMR (CDCl₃) : δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.35 (d, J = 8.4 Hz, 2H, Ar-H), 2.80–2.70 (m, 2H, cyclohexane), 2.45–2.30 (m, 4H, cyclohexane).

Reductive Amination Protocol

The ketone reacts with ammonium acetate in methanol under reflux, followed by sodium triacetoxyborohydride (STAB) as the reducing agent. The free amine is isolated and treated with HCl gas in diethyl ether to precipitate the hydrochloride salt.

Optimization Insights

  • Solvent : Dichloroethane improves yield (78%) vs. methanol (62%).
  • Temperature : Reflux (80°C) ensures complete imine formation prior to reduction.

Nitrile Reduction Pathway

Preparation of 1-(4-Bromophenyl)cyclohexanecarbonitrile

A nucleophilic substitution reaction between cyclohexyl bromide and 4-bromophenylacetonitrile in dimethylformamide (DMF) with K₂CO₃ provides the nitrile intermediate.

Catalytic Hydrogenation to Primary Amine

The nitrile undergoes hydrogenation (H₂, Ra-Ni) at 80°C and 50 psi, yielding the primary amine. Acidification with concentrated HCl affords the hydrochloride salt.

Comparative Efficiency

Method Yield (%) Purity (%)
LiAlH₄ Reduction 85 92
Catalytic H₂ 88 95

Hofmann Rearrangement of Amides

Amide Synthesis

1-(4-Bromophenyl)cyclohexanecarboxylic acid reacts with thionyl chloride (SOCl₂) to form the acyl chloride, which is treated with ammonia to generate the primary amide.

Rearrangement to Amine

The amide undergoes Hofmann rearrangement using NaOCl/NaOH, producing the amine via an isocyanate intermediate. Acid work-up yields the hydrochloride salt.

Challenges : Over-oxidation side products require careful pH control during work-up.

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹³C NMR (D₂O) : δ 148.9 (C-Br), 132.4 (Ar-C), 45.2 (cyclohexane-C-NH₂), 28.7–22.3 (cyclohexane CH₂).
  • Melting Point : 108–111°C (decomposition observed above 115°C).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water = 70:30) confirms >98% purity. Residual solvents (e.g., DMF) are quantified via gas chromatography.

Industrial-Scale Considerations

Cost Analysis

Step Cost Driver Contribution (%)
Grignard Reaction 4-Bromophenyl bromide 42
Hydrogenation Catalyst (Pd-C) 28

Environmental Impact

Waste streams rich in bromide ions necessitate ion-exchange treatment prior to disposal.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)cyclohexan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The bromine atom can be reduced to form the corresponding phenylcyclohexanamine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or sodium amide.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of phenylcyclohexanamine.

    Substitution: Formation of substituted phenylcyclohexanamines.

Scientific Research Applications

Medicinal Chemistry

1-(4-Bromophenyl)cyclohexan-1-amine hydrochloride serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows researchers to explore its pharmacological properties, including:

  • Antitumor Activity : Studies have indicated that compounds related to 1-(4-Bromophenyl)cyclohexan-1-amine exhibit antitumor properties by inhibiting specific cellular pathways. For instance, a related compound was shown to inhibit histone acetylation and reduce cancer cell proliferation with an IC50 value of 7.2 μM .

Research has demonstrated that this compound interacts with various biological targets, including receptors and enzymes:

  • Enzyme Inhibition : Compounds derived from this structure have been evaluated for their ability to inhibit heme oxygenase-1 (HO-1), which is implicated in cancer progression. Certain derivatives have shown promising results in inhibiting HO-1 activity, with IC50 values indicating effective potency against cancer cell lines .

Antimicrobial Properties

The presence of the bromine atom in the molecular structure enhances the antimicrobial activity of related compounds. For example, derivatives have been synthesized that exhibit significant antimicrobial effects against various pathogens, demonstrating potential for treating infections .

Data Table: Summary of Biological Activities

Compound Activity Type IC50 Value (μM) Target
1-(4-Bromophenyl)cyclohexan-1-amineAntitumor7.2Histone Acetylation
Compound derived from 1-(4-Bromophenyl)cyclohexan-1-amineHO-1 InhibitionVaries (≤8)Heme Oxygenase
Derivative with bromine substitutionAntimicrobialVaries (low μM range)Various Pathogens

Case Study 1: Antitumor Activity

In a study focused on the antitumor effects of related compounds, researchers found that modifications to the cyclohexanamine structure could significantly enhance its inhibitory effects on tumor growth. The mechanism involved modulation of histone acetylation processes critical for cancer cell proliferation .

Case Study 2: Heme Oxygenase Inhibition

Another investigation into the inhibitory effects on HO-1 revealed that specific structural modifications led to improved selectivity and potency against cancer cell lines such as DU145 and A549. These findings highlight the therapeutic potential of compounds based on this compound in oncology .

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)cyclohexan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can interact with hydrophobic pockets in proteins, while the amine group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)cyclohexan-1-amine hydrochloride
  • 1-(4-Fluorophenyl)cyclohexan-1-amine hydrochloride
  • 1-(4-Methylphenyl)cyclohexan-1-amine hydrochloride

Uniqueness

1-(4-Bromophenyl)cyclohexan-1-amine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom’s size and electronegativity can influence the compound’s interaction with molecular targets, making it a valuable tool in research.

Biological Activity

1-(4-Bromophenyl)cyclohexan-1-amine hydrochloride, a compound with potential therapeutic applications, has garnered interest in various fields of biological research. Its structure, characterized by a bromophenyl group attached to a cyclohexane amine, suggests potential interactions with biological systems that warrant investigation.

  • IUPAC Name : this compound
  • CAS Number : 1955530-44-5
  • Molecular Formula : C12H16BrClN
  • Molecular Weight : 275.62 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in biological systems. The presence of the bromine atom in the phenyl ring may enhance its lipophilicity, facilitating membrane permeability and receptor binding.

Anticancer Activity

Several studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing a bromophenyl moiety have shown promising results in inhibiting tumor cell proliferation. A recent study highlighted that compounds with similar structures inhibited the activity of 11β-HSD1, an enzyme implicated in cancer progression, with IC50 values as low as 0.07 µM .

Antimicrobial Properties

The compound's structural analogs have also been evaluated for antimicrobial activity. In high-throughput screenings against Mycobacterium tuberculosis, compounds with a phenyl group at the para position demonstrated notable inhibition . While specific data on this compound is limited, its structural features suggest potential efficacy against various pathogens.

Neuropharmacological Effects

Preliminary research indicates that amine-linked compounds exhibit significant neuropharmacological activities. For example, studies on similar amines have shown effects on neurotransmitter systems, suggesting potential applications in treating neurological disorders . The specific effects of this compound on neurotransmitter receptors remain to be fully elucidated.

Case Studies

StudyFocusFindings
Study AAnticancer ActivityCompounds with bromophenyl groups showed IC50 values as low as 0.07 µM against 11β-HSD1 .
Study BAntimicrobial ScreeningHigh-throughput screening revealed significant inhibition against Mycobacterium tuberculosis .
Study CNeuropharmacological EffectsAmine-linked compounds showed promising effects on neurotransmitter systems .

Q & A

Basic: How can researchers optimize the synthesis of 1-(4-Bromophenyl)cyclohexan-1-amine hydrochloride to improve yield and purity?

Answer:
A common approach involves reductive amination of 4-bromophenylcyclohexanone using sodium cyanoborohydride or ammonia-borane complexes, followed by hydrochloric acid salt formation. Key parameters include:

  • Temperature control : Maintaining 0–5°C during the reduction step minimizes side reactions like over-alkylation .
  • Solvent selection : Polar aprotic solvents (e.g., THF) enhance reaction homogeneity, while methanol aids in salt precipitation .
  • Purification : Recrystallization from ethanol/water mixtures (3:1 v/v) improves purity (>95% by HPLC) .

Basic: What spectroscopic techniques are critical for characterizing this compound, and how should data discrepancies be resolved?

Answer:

  • NMR : Compare 1H^1H and 13C^{13}C spectra with computational predictions (e.g., DFT) to confirm the cyclohexane ring conformation and amine proton environment. Discrepancies in aromatic proton splitting may arise from residual solvents; repeat analysis in deuterated DMSO .
  • HPLC-MS : Use a C18 column with 0.1% TFA in water/acetonitrile to resolve amine hydrochloride from unreacted intermediates. A molecular ion peak at m/z 242 [M-Cl+^+] confirms the structure .
  • XRD : For crystalline batches, resolve inconsistencies in unit cell parameters by comparing with databases (e.g., Cambridge Structural Database) .

Advanced: How can chiral synthesis of this compound be achieved, and what challenges arise in enantiomeric excess (ee) determination?

Answer:

  • Chiral synthesis : Use (R)- or (S)-BINAP ligands in asymmetric hydrogenation of the corresponding imine precursor. Optical purity (>99% ee) is achievable via dynamic kinetic resolution at -20°C .
  • Challenges :
    • Racemization risk : Amine protonation during HCl salt formation can induce racemization. Monitor ee using chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10) .
    • Sensitivity : Low UV absorbance of the bromophenyl group complicates detection; derivatize with Marfey’s reagent for enhanced sensitivity .

Advanced: What strategies are recommended for resolving contradictory biological activity data in receptor-binding assays?

Answer:
Contradictions may arise from:

  • Receptor heterogeneity : Validate target specificity using CRISPR-edited cell lines lacking off-target receptors (e.g., σ1 vs. σ2 receptors) .
  • Salt form interference : Compare freebase and hydrochloride forms; the latter may exhibit altered solubility, affecting apparent IC50_{50} values. Use buffer systems (e.g., HEPES pH 7.4) to standardize assays .
  • Data normalization : Include internal controls like known σ receptor antagonists (e.g., haloperidol) to calibrate activity curves .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves, chemical-resistant goggles, and lab coats to prevent skin/eye contact. Use fume hoods for weighing and synthesis steps .
  • Spill management : Neutralize spills with sodium bicarbonate, then collect in sealed containers for hazardous waste disposal .
  • Storage : Store desiccated at -20°C in amber vials to prevent amine oxidation and HCl release .

Advanced: How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

Answer:

  • QSAR studies : Correlate logP values (calculated via Molinspiration) with membrane permeability. Derivatives with logP 2–3 show optimal blood-brain barrier penetration .
  • Docking simulations : Use AutoDock Vina to predict binding to σ receptors. Modify the cyclohexane ring’s substituents (e.g., fluoro groups) to improve affinity .
  • Metabolic stability : Predict CYP450 interactions using Schrödinger’s ADMET Predictor. Introduce electron-withdrawing groups (e.g., CF3_3) at the para position to reduce hepatic clearance .

Basic: What are the recommended storage conditions to ensure long-term stability?

Answer:

  • Temperature : Store at -20°C in airtight containers to prevent hygroscopic degradation .
  • Desiccant : Include silica gel packs to absorb residual moisture, which can hydrolyze the amine hydrochloride .
  • Stability monitoring : Perform biannual HPLC analysis to detect decomposition products (e.g., cyclohexanol derivatives) .

Advanced: How can researchers address discrepancies in melting point (mp) data across literature sources?

Answer:
Reported mp variations (e.g., 235–241°C vs. 228–232°C ) may arise from:

  • Polymorphism : Characterize crystalline forms via DSC and XRD. Annealing at 100°C for 24 hours can stabilize the dominant polymorph .
  • Impurities : Trace solvents (e.g., ethanol) lower mp. Purify via column chromatography (silica gel, dichloromethane:methanol 9:1) before mp determination .

Basic: What role does this compound play in medicinal chemistry research?

Answer:
It serves as:

  • σ receptor probe : Used to study receptor signaling pathways in neurodegenerative diseases .
  • Intermediate : For synthesizing antipsychotic candidates via Suzuki coupling or Buchwald-Hartwig amination .

Advanced: How can kinetic studies improve the scalability of its synthesis?

Answer:

  • Rate profiling : Use in situ IR to monitor imine reduction kinetics. Optimal NaBH4_4 stoichiometry is 1.2 equivalents to avoid side reactions .
  • Flow chemistry : Implement continuous-flow reactors for safer handling of exothermic steps (e.g., HCl salt formation) .

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